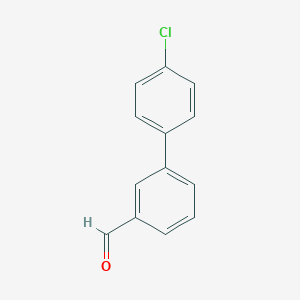

3-(4-Chlorophenyl)benzaldehyde

Descripción general

Descripción

3-(4-Chlorophenyl)benzaldehyde is a chemical compound that is structurally related to benzaldehyde derivatives with a chlorophenyl group attached to the benzene ring. While the provided papers do not directly discuss 3-(4-Chlorophenyl)benzaldehyde, they do provide insights into similar compounds which can be used to infer some of the properties and reactions that 3-(4-Chlorophenyl)benzaldehyde may undergo.

Synthesis Analysis

The synthesis of chlorinated benzaldehyde derivatives can be complex and may involve various chemical reactions. For instance, the microwave-assisted condensation of chloroquinaldine with isophthalic aldehyde resulted in the formation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde with a high yield . This suggests that similar methods could potentially be applied to synthesize 3-(4-Chlorophenyl)benzaldehyde by choosing appropriate starting materials and reaction conditions.

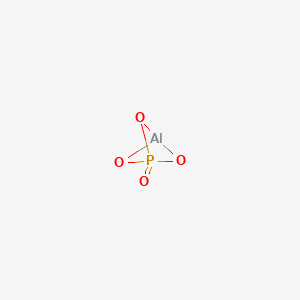

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes is characterized by the presence of a benzene ring with a formyl group and a chlorophenyl group. The structure of related compounds has been determined using various spectroscopic techniques and X-ray analysis, which provide detailed information about the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

Chlorinated benzaldehydes can participate in a variety of chemical reactions. For example, 4-oxo-4H-1-benzopyran-3-carboxaldehydes have been shown to react with sodium hypochlorite to yield chlorochromones, indicating that halogenation reactions are possible with these types of compounds . Additionally, the presence of the formyl group in benzaldehydes makes them susceptible to nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes can be influenced by the presence of the chloro substituent. For example, the electronic properties, such as band gap energies, can be affected by solvation effects in different solvent atmospheres . The reactivity of such compounds can be studied through molecular electrostatic potential (MEP) analysis to identify reactive sites . Furthermore, spectroscopic studies can provide information on vibrational wave numbers, which are important for understanding the physical properties of the compound .

Case Studies

While the provided papers do not mention specific case studies involving 3-(4-Chlorophenyl)benzaldehyde, they do discuss related compounds that have been studied for their biological activities. For instance, molecular docking studies have been performed to assess the anticancer activities of similar compounds . This suggests that 3-(4-Chlorophenyl)benzaldehyde could also be a candidate for such studies, given its structural similarity.

Aplicaciones Científicas De Investigación

Summary of the Application

“3-(4-Chlorophenyl)benzaldehyde” can be used in the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones, also known as benzalacetones . These compounds have been described as radical scavengers with potential antioxidant properties .

Results or Outcomes

The microwave-assisted Claisen-Schmidt reaction provides a simple and direct method for the synthesis of functionalized benzalacetones . It offers several advantages over traditional methods, including shorter reaction times, higher yields, and fewer by-products .

Organic Chemistry: Synthesis of Pyrrole Derivatives

Summary of the Application

“3-(4-Chlorophenyl)benzaldehyde” can be used in the synthesis of pyrrole derivatives . Pyrrole subunits are found in a wide range of therapeutically active compounds, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .

Methods of Application or Experimental Procedures

The synthesis of pyrrole derivatives typically involves the condensation of an aldehyde (like “3-(4-Chlorophenyl)benzaldehyde”) with a primary amine and a 1,3-dicarbonyl compound . This reaction is usually carried out under mild conditions and can produce a wide range of pyrrole derivatives .

Results or Outcomes

The synthesis of pyrrole derivatives using “3-(4-Chlorophenyl)benzaldehyde” can lead to the production of a variety of therapeutically active compounds . These compounds have been shown to exhibit a range of biological activities, including antifungal, antibiotic, anti-inflammatory, cholesterol-lowering, and antitumor effects .

Organic Chemistry: Synthesis of Chalcones

Summary of the Application

“3-(4-Chlorophenyl)benzaldehyde” can be used in the synthesis of chalcones . Chalcones and their analogs have been an area of great interest in recent years due to their diverse pharmacological and biological effects .

Methods of Application or Experimental Procedures

The synthesis of chalcones typically involves the condensation of an aldehyde (like “3-(4-Chlorophenyl)benzaldehyde”) with a ketone . This reaction is usually carried out under mild conditions and can produce a wide range of chalcone derivatives .

Results or Outcomes

The synthesis of chalcone derivatives using “3-(4-Chlorophenyl)benzaldehyde” can lead to the production of a variety of therapeutically active compounds . These compounds have shown important antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .

Safety And Hazards

Propiedades

IUPAC Name |

3-(4-chlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBHWLKAALCSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362741 | |

| Record name | 3-(4-Chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)benzaldehyde | |

CAS RN |

139502-80-0 | |

| Record name | 3-(4-Chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.